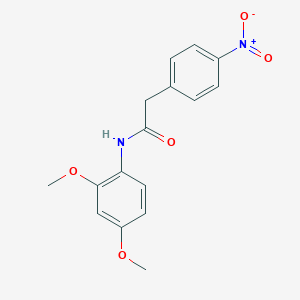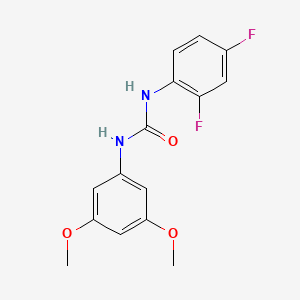
N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide, also known as DPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of acetanilide derivatives, which are known for their analgesic and anti-inflammatory properties. In
科学的研究の応用
N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of cancer treatment. Studies have shown that N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has potent anti-cancer properties, and it can induce apoptosis in cancer cells. N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has also been shown to inhibit the growth of cancer cells and prevent the formation of new blood vessels that are necessary for tumor growth.
Another area of research for N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has been in the field of neuroscience. N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has been shown to have neuroprotective effects, and it can protect neurons from damage caused by oxidative stress. N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has also been shown to have anti-inflammatory properties, which can be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is overexpressed in many types of cancer. By inhibiting COX-2 activity, N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide can prevent the formation of prostaglandins, which are molecules that promote inflammation and tumor growth.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and prevent the formation of new blood vessels that are necessary for tumor growth. N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has also been shown to have neuroprotective effects, and it can protect neurons from damage caused by oxidative stress. N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has anti-inflammatory properties, which can be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the major advantages of using N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide in lab experiments is its potency. N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has been shown to have potent anti-cancer and neuroprotective properties, which can make it an effective tool for studying these areas of research. N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide is also relatively easy to synthesize, which makes it readily available for use in lab experiments.
One of the limitations of using N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide in lab experiments is its potential toxicity. Studies have shown that N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide can be toxic to some cells at high concentrations, and it can cause cell death in non-cancerous cells. Therefore, researchers must be cautious when using N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide in lab experiments and ensure that they are using appropriate concentrations.
将来の方向性
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide. One area of research could be to investigate the potential use of N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide in combination with other anti-cancer drugs to enhance their effectiveness. Another area of research could be to investigate the potential use of N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, researchers could investigate the potential use of N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide in the treatment of other inflammatory diseases such as arthritis.
合成法
The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide involves the reaction of 2,4-dimethoxyaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide as a yellow crystalline solid with a melting point of 166-168°C.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-22-13-7-8-14(15(10-13)23-2)17-16(19)9-11-3-5-12(6-4-11)18(20)21/h3-8,10H,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEBTXDYOSHIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B5870133.png)



![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5870160.png)
![7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5870166.png)

![ethyl 1-[(5-nitro-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B5870177.png)
![methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate](/img/structure/B5870184.png)
![5-imino-6-(3-methylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5870185.png)

![1-ethyl-4-[(1-methylcyclohexyl)carbonyl]piperazine](/img/structure/B5870193.png)

